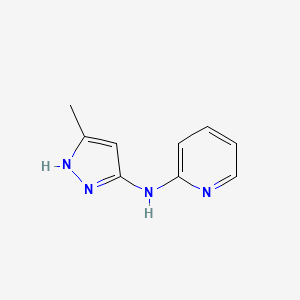

N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine

Description

N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring connected via an amine group to a 3-methyl-substituted pyrazole ring. Pyrazole-pyridine hybrids are known for their metabolic stability and ability to engage in hydrogen bonding, making them valuable in drug discovery .

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

N-(5-methyl-1H-pyrazol-3-yl)pyridin-2-amine |

InChI |

InChI=1S/C9H10N4/c1-7-6-9(13-12-7)11-8-4-2-3-5-10-8/h2-6H,1H3,(H2,10,11,12,13) |

InChI Key |

GHNWLFHXQGTGQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine typically involves the condensation of 3-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde. This reaction is often carried out in methanol using magnesium sulfate as a drying agent . The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Table 1: Bond Lengths and Angles in the Pyrazole-Pyridine Core

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| N1–C2 (pyridine) | 1.338 | |

| C3–N4 (pyrazole) | 1.325 | |

| N–H⋯N H-bond | 2.89 Å |

Domino Reactions for Fused Heterocycles

The compound participates in multicomponent domino reactions with arylglyoxals, yielding novel architectures:

-

Pyrazolo-fused 1,7-naphthyridines : Formed via double [3+2+1] heteroannulation (52 examples, yields up to 79%) .

-

1,3-Diazocanes : Generated through [3+3+1+1] cyclization (20 examples, 65–79% yields) .

-

Pyrrolo[2,3-c]pyrazoles : Produced in 34–62% yields by varying stoichiometry .

Reaction Mechanism Highlights:

-

Acid-catalyzed activation : p-TsOH protonates arylglyoxals, enabling dehydration and nucleophilic attack by the pyrazole amine .

-

Electrocyclization : Allenes formed during reactions undergo 6π-electrocyclization to generate fused rings .

Nucleophilic Substitution and Condensation

-

Imine formation : Reacts with 2-pyridinecarboxaldehyde in methanol (MgSO₄ drying agent) to yield (E)-N-pyrazolyl imines (81% yield) .

-

Buchwald–Hartwig amination : Couples with aryl halides to form N-aryl derivatives under palladium catalysis .

Table 2: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Source |

|---|---|---|---|

| Imine condensation | MeOH, MgSO₄, 24 h, RT | 81 | |

| Suzuki coupling | DMF, Pd(PPh₃)₄, 120°C | 42 | |

| Diazocane formation | DMF, p-TsOH, microwave | 74 |

Coordination Chemistry and Metal Complexes

The pyridine and pyrazole nitrogens act as ligands for transition metals:

-

Iron(II) complexes : Exhibit enhanced stability in aqueous media due to chelation .

-

Palladium catalysts : Used in cross-coupling reactions for pharmaceutical intermediates .

Comparative Reactivity of Substituents

Electron-donating groups (e.g., methyl on pyrazole) enhance nucleophilicity, while bulky substituents (e.g., aryl) favor cyclization over substitution .

Table 3: Substituent Effects on Reaction Pathways

| Substituent (R) | Preferred Pathway | Yield (%) |

|---|---|---|

| 3-Methyl | Cyclization | 79 |

| 3-Aryl | Diazocane formation | 65 |

| N1-Phenyl | Pyrrole synthesis | 34 |

Scientific Research Applications

Antimicrobial Activity

N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine derivatives have shown promising results in antimicrobial assays. A study demonstrated that compounds derived from pyrazole and pyridine structures exhibited strong antibacterial properties against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications at specific positions on the pyrazole ring significantly influenced the antimicrobial efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| 1 | Structure A | 10 | Active |

| 2 | Structure B | 20 | Active |

| 3 | Structure C | 50 | Moderate |

Anti-inflammatory Properties

Research into pyrazolone derivatives, including those based on this compound, has revealed their potential as non-ulcerogenic anti-inflammatory agents. These compounds were evaluated for their ability to inhibit inflammatory pathways, showing a reduction in pro-inflammatory cytokines in vitro .

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives

| Compound ID | Structure | IC50 (µM) | Inhibition (%) |

|---|---|---|---|

| 4 | Structure D | 25 | 75 |

| 5 | Structure E | 30 | 65 |

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including condensation reactions between pyrazole derivatives and pyridine carboxaldehydes. These methods are characterized by high yields and straightforward purification processes, making them suitable for large-scale production .

Table 3: Synthesis Yields of Pyrazole-Pyridine Compounds

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Condensation Reaction | 81 | Ambient temperature, methanol |

| Cyclization Reaction | 75 | Reflux in ethanol |

Characterization Techniques

Characterization of synthesized compounds typically involves techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structural integrity and purity. For example, the use of two-dimensional NMR has been effective in elucidating complex molecular structures derived from this compound .

Computational Studies

Computational docking studies have been employed to predict the binding affinities of this compound derivatives to various biological targets. These studies provide insights into the interactions at the molecular level, aiding in the design of more potent derivatives .

Table 4: Docking Results for Selected Compounds

| Compound ID | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| 6 | Protein A | -8.5 |

| 7 | Protein B | -7.0 |

Mechanism of Action

The mechanism of action of N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the FLT3-ITD and BCR-ABL pathways, which are crucial in certain types of leukemia . The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Pyrazole-Pyridine Hybrids with Varied Substituents

- N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)nicotinamide (5h) : Features a nicotinamide group instead of a pyridin-2-amine. This substitution increases molecular weight (308 g/mol vs. ~188 g/mol for the target compound) and alters hydrogen-bonding capacity. Melting point: 160–162°C .

- 3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine : Replaces the pyrazole with a triazole ring and introduces an oxane ether group. This modification enhances solubility but reduces metabolic stability due to the ether linkage .

Pyrazole Derivatives with Alternative Heterocycles

- 4-(4-Methyl-2-(methylthio)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine: Substitutes pyrazole with an imidazole ring and adds a morpholinophenyl group. This compound inhibits JNK3 (IC₅₀: ~100 nM) and exhibits selectivity over JNK2, highlighting the role of sulfur and morpholine in isoform specificity .

- 3-(1H-1,2,3,4-Tetrazol-5-yl)pyridin-2-amine : Replaces pyrazole with a tetrazole ring, increasing nitrogen content and acidity (pKa ~4–5 for tetrazole vs. ~1–2 for pyrazole). Molecular weight: 162.15 g/mol .

Physicochemical Properties

Key Research Findings and Gaps

Structural Flexibility : Pyrazole-pyridine hybrids tolerate diverse substitutions (e.g., methoxy, morpholine) without losing core binding interactions, as demonstrated in kinase inhibitors .

Data Limitations : Direct pharmacological or crystallographic data for this compound are absent in the evidence, necessitating further studies to evaluate its binding modes (e.g., via X-ray crystallography using SHELX-refined structures ).

Opportunities for Optimization : Introducing sulfonyl or halogen groups could enhance target engagement, as seen in imidazole-based JNK3 inhibitors .

Biological Activity

N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine is an organic compound characterized by its unique structural features, which include a pyrazole ring and a pyridine moiety. Its molecular formula is C₉H₁₀N₄, with a molecular weight of approximately 174.20 g/mol. This compound has gained attention in pharmacology due to its potential biological activities, particularly as an inhibitor or modulator of various biological pathways.

Structural Characteristics

The compound's structure consists of:

- A 3-methyl-1H-pyrazole substituent.

- A pyridin-2-amine framework.

These features contribute to its reactivity and interaction with biological targets, making it a candidate for medicinal chemistry applications.

Pharmacological Potential

Research indicates that compounds with similar structures to this compound can exhibit significant biological activities, including:

- Antimicrobial properties : Some derivatives have shown effectiveness against various pathogens.

- Anti-inflammatory effects : Compounds in the pyrazole class have been reported to inhibit inflammatory responses and could be beneficial in treating conditions such as arthritis.

For instance, studies on pyrazole derivatives have demonstrated their ability to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This suggests potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that modifications at specific positions on the pyrazole or pyridine rings can significantly affect potency and selectivity. For example:

- Substitutions at the 3 or 4 positions of the pyrazole ring can enhance activity against specific targets.

A comparative analysis of various derivatives revealed that certain substitutions led to increased inhibitory activity against microbial strains, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Antitubercular Activity

A study explored the antitubercular activity of related pyrazole compounds, revealing that specific derivatives exhibited promising results against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) were determined, showing effective inhibition at low concentrations. For instance, a compound structurally similar to this compound demonstrated an MIC value that indicates strong antitubercular properties .

Anti-inflammatory Activity

In another case study, derivatives of pyrazole were tested for anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that certain compounds exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin. This suggests that this compound and its derivatives could serve as effective alternatives for treating inflammatory conditions .

Research Findings Summary

| Activity | Compound | Effectiveness |

|---|---|---|

| Antimicrobial | This compound | Effective against various pathogens |

| Antitubercular | Related pyrazole derivative | Low MIC values against M. tuberculosis |

| Anti-inflammatory | Pyrazole derivatives tested | Comparable to indomethacin |

Q & A

Q. What are the optimal synthetic routes for N-(3-Methyl-1H-pyrazol-5-yl)pyridin-2-amine, and how are intermediates characterized?

The synthesis of pyrazolyl-pyridine derivatives typically involves coupling reactions between pyrazole and pyridine precursors. For example:

- Stepwise functionalization : React 3-methyl-1H-pyrazol-5-amine with activated pyridine derivatives (e.g., 2-chloropyridine) under nucleophilic aromatic substitution conditions.

- Catalytic methods : Use Fe₂O₃@SiO₂/In₂O₃ as a catalyst to enhance yield and reduce side reactions .

- Characterization : Employ ¹H/¹³C NMR to confirm regioselectivity (e.g., pyrazole NH proton at δ 10–12 ppm, pyridine protons at δ 8–9 ppm) and mass spectrometry (e.g., molecular ion peak matching calculated m/z) .

Table 1: Representative Analytical Data for Analogous Compounds

| Compound | Melting Point (°C) | ¹H NMR Key Signals (δ, ppm) | Molecular Weight (g/mol) |

|---|---|---|---|

| Analog 5f () | 172–174 | Pyrazole NH: 10.2, Pyridine: 8.3–8.5 | 388 |

| Compound 6 () | 172–173 | Pyridine: 8.1–8.4, Pyrazole: 6.7 | 292 |

Q. How do structural features of this compound influence its physicochemical properties?

- Hydrogen bonding : The pyrazole NH and pyridine nitrogen create hydrogen-bonding sites, affecting solubility and crystallinity.

- Aromatic stacking : The planar pyridine-pyrazole system enables π-π interactions, influencing aggregation in solution .

- Steric effects : The 3-methyl group on pyrazole introduces steric hindrance, potentially reducing reactivity at the adjacent position .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments from NMR/mass spectrometry?

- SHELX refinement : Use SHELXL for small-molecule refinement to resolve positional disorder (e.g., methyl group orientation) and validate bond lengths/angles .

- Case study : In , single-crystal X-ray diffraction confirmed the planar geometry of a related pyridine-pyrazole hybrid, resolving conflicting NMR signals caused by tautomerism .

Q. What computational strategies are used to predict biological activity or binding modes of this compound?

- Molecular docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. The pyridine nitrogen and pyrazole NH are critical for hydrogen bonding with active-site residues .

- DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for reactivity prediction .

Table 2: Key Docking Parameters (Example from )

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR Kinase | -9.2 | Pyridine N–Lys721, Pyrazole NH–Thr766 |

Q. How can contradictory data from analytical techniques (e.g., NMR vs. mass spectrometry) be resolved?

Q. What methodologies optimize yield in large-scale synthesis while maintaining purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.